molecular formula C10H9ClN2O B1597882 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-84-2

2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1597882
CAS RN: 87591-84-2
M. Wt: 208.64 g/mol
InChI Key: VPGYSSGSLPBIFC-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions of “2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involve a metal-free C-3 chalcogenation process . This reaction is operationally simple, proceeds under mild conditions, and can be executed in gram scale .

Scientific Research Applications

Electro-Oxidative C3-Selenylation

This compound has been used in the electro-oxidative C3-selenylation of pyrido [1,2- a ]pyrimidin-4-ones . This process uses an electrochemically driven external oxidant-free strategy . The result is structurally diverse seleno-substituted N-heterocycles .

Anticancer Research

A series of pyrrolo [2,3- d ]pyrimidine derivatives have been synthesized using this compound . These derivatives have shown promising cytotoxic effects against several human cancer cell lines . For example, compounds 14a, 16b, and 18b were found to be the most active against MCF7 .

Molecular Docking Studies

This compound has been used in molecular docking studies . These studies have shown promising binding affinities of compounds 14a and 17 against Bcl2 anti-apoptotic protein .

Gene Expression Studies

This compound has been used in gene expression studies . In these studies, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .

Apoptosis Induction

This compound has been used in studies related to apoptosis induction . Compounds 16b and 18b induced the apoptotic death of MCF7 cells .

DNA Fragmentation Studies

This compound has been used in DNA fragmentation studies . The percentage of fragmented DNA was significantly increased in 14a treated MCF7 cells .

Metal-Free Chalcogenation

This compound has been used in metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-one . This process synthesizes diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Synthesis of Antibacterial Agents

This compound has been utilized as a precursor for synthesizing pyrazolo [1,5-a]pyrimidine derivatives with antibacterial activity. This highlights its relevance in developing novel antimicrobial agents.

properties

IUPAC Name

2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGYSSGSLPBIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368653
Record name 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

87591-84-2
Record name 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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